molecular formula C24H28N4O6S B611917 Z30529104 CAS No. 2215884-34-5

Z30529104

Cat. No. B611917
M. Wt: 500.57
InChI Key: HMYUIWKDGAXWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z30529104 is a Rpn11 inhibitor.

Scientific Research Applications

1. Antitumor Activity

Z30529104, also known as MDV3100, has shown promise in the treatment of castration-resistant prostate cancer. It functions as an androgen-receptor antagonist, blocking androgens from binding to the androgen receptor and preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex. MDV3100 induces tumor cell apoptosis and exhibits no agonist activity, making it effective against continued androgen-receptor signaling in prostate cancer. A phase 1-2 study reported significant antitumor activity and safety in men with castration-resistant prostate cancer, validating the efficacy of this approach (Scher et al., 2010).

2. Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic studies are crucial in drug development. The phase I study of ON 01910.Na, a modulator of the Polo-like kinase 1 pathway, illustrates this. The study aimed to establish the safety, tolerability, pharmacokinetics, and pharmacodynamics of ON 01910.Na in patients with solid tumors. The study provided valuable insights into the dose-limiting toxicities, pharmacokinetic profile, and potential antitumor activity of the drug (Jimeno et al., 2008).

3. Resistance Development in Mycobacterium Tuberculosis

Research into resistance development is another critical aspect of scientific applications. A study on R207910, a novel Diarylquinoline ATP Synthase Inhibitor, explored its effectiveness against multidrug-resistant tuberculosis. The research characterized the development of resistance to R207910 in vitro, contributing significantly to our understanding of managing and preventing drug resistance in tuberculosis treatment (Huitric et al., 2009).

properties

CAS RN

2215884-34-5

Product Name

Z30529104

Molecular Formula

C24H28N4O6S

Molecular Weight

500.57

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(5-(N-(4-methoxyphenyl)sulfamoyl)-2-methylphenyl)acetamide

InChI

InChI=1S/C24H28N4O6S/c1-16-6-11-19(35(32,33)27-17-7-9-18(34-2)10-8-17)14-20(16)25-21(29)15-28-22(30)24(26-23(28)31)12-4-3-5-13-24/h6-11,14,27H,3-5,12-13,15H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

HMYUIWKDGAXWMT-UHFFFAOYSA-N

SMILES

CC1=CC=C(S(=O)(NC2=CC=C(OC)C=C2)=O)C=C1NC(CN3C(C4(CCCCC4)NC3=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Z30529104;  Z 30529104;  Z30529104

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.